molecular formula C10H16O3 B1230613 3-Methyl-1-(3-methylfuran-2-yl)butane-2,3-diol CAS No. 28666-20-8

3-Methyl-1-(3-methylfuran-2-yl)butane-2,3-diol

Cat. No. B1230613
CAS RN: 28666-20-8
M. Wt: 184.23 g/mol
InChI Key: GVWLWKOBGSTYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-(3-methylfuran-2-yl)butane-2,3-diol is a natural product found in Elsholtzia densa with data available.

Scientific Research Applications

Conformational Analysis

  • Chair Conformation in the Gas Phase : Butane-1,3-diol, a related compound, was analyzed using microwave spectroscopy, revealing a hydrogen-chelated six-membered ring in a distorted chair configuration, offering insights into the structural behavior of similar diols (Caminati & Corbelli, 1982).

Industrial Applications

  • Solvent and Liquid Fuel Additive : Research on 2,3-Butanediol, a structurally related compound, highlights its utility as a solvent and liquid fuel additive, which could be relevant to 3-Methyl-1-(3-methylfuran-2-yl)butane-2,3-diol (Sharma, Pandya, Chakrabarti, & Khanna, 1994).
  • Downstream Processing in Microbial Production : In microbial production, the separation of diols like 1,3-Propanediol and 2,3-Butanediol, which are similar to the target compound, is crucial for cost and efficiency (Xiu & Zeng, 2008).

Atmospheric Chemistry

  • Formation and Reactivity in the Atmosphere : The formation of 3-Methylfuran, a component of the target compound, was observed from the reaction of OH radicals with isoprene, demonstrating its reactive nature in the troposphere (Atkinson et al., 1989).

Synthetic Chemistry

  • Synthesis of Chiral Auxiliaries : Compounds like (3S)-4-Methoxybutane-1,3-diol, similar in structure, are used in the synthesis of chiral metallocenes, suggesting potential synthetic applications for the target compound (Geisler & Helmchen, 2006).
  • Application in Ionic Liquid Reagents : The use of 1,4-bis(3-methylimidazolium-1-yl)butane in synthesis shows the potential of similar compounds in ionic liquid reagents (Manesh, Hosseini Eshbala, Hemmati, & Veisi, 2015).

Fuel and Energy

  • Renewable Fuel Additives : 2,3-Butanediol, a relative of the target compound, has been explored for its use in renewable gasoline, solvents, and fuel additives, pointing towards similar potential applications (Harvey, Merriman, & Quintana, 2016).

properties

CAS RN

28666-20-8

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-methyl-1-(3-methylfuran-2-yl)butane-2,3-diol

InChI

InChI=1S/C10H16O3/c1-7-4-5-13-8(7)6-9(11)10(2,3)12/h4-5,9,11-12H,6H2,1-3H3

InChI Key

GVWLWKOBGSTYTA-UHFFFAOYSA-N

SMILES

CC1=C(OC=C1)CC(C(C)(C)O)O

Canonical SMILES

CC1=C(OC=C1)CC(C(C)(C)O)O

synonyms

elsholtzidiol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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